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Compound of Interest

Compound Name: N-(4-methoxyphenyl)Glycine

Cat. No.: B182500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the
crystal structure analysis of N-(4-methoxyphenyl)glycine. While a definitive, publicly available
crystal structure for N-(4-methoxyphenyl)glycine could not be located in the course of this
review, this document outlines the synthesis and the detailed experimental protocols that would
be employed for its crystallographic analysis. The information presented is based on
established techniques for similar small organic molecules and is intended to serve as a
foundational resource for researchers undertaking such studies.

Introduction

N-(4-methoxyphenyl)glycine is a derivative of the simplest amino acid, glycine, and belongs
to the broader class of N-aryl amino acids. These compounds are of significant interest in
medicinal chemistry and drug development due to their presence in various bioactive
molecules and their potential as building blocks in peptide synthesis.[1] The precise three-
dimensional arrangement of atoms within a crystal of N-(4-methoxyphenyl)glycine is crucial
for understanding its physicochemical properties, predicting its behavior in biological systems,
and for rational drug design. X-ray crystallography remains the gold standard for determining
the atomic and molecular structure of crystalline solids.[2][3]

Synthesis of N-(4-methoxyphenyl)glycine
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The synthesis of N-(4-methoxyphenyl)glycine can be achieved through several established
synthetic routes. A common and effective method is the nucleophilic substitution reaction
between p-anisidine and a glycine equivalent, such as chloroacetic acid or ethyl bromoacetate.

Example Synthetic Protocol

A typical synthesis involves the reaction of p-anisidine with chloroacetic acid in an aqueous
alkaline solution.

Materials:

e p-Anisidine

e Chloroacetic acid
e Sodium carbonate
e Hydrochloric acid
e Ethanol

o Water

Procedure:

» Dissolve sodium carbonate in water in a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer.

e Add p-anisidine to the solution and heat the mixture to reflux until the p-anisidine has
dissolved.

 In a separate beaker, dissolve chloroacetic acid in water.

» Slowly add the chloroacetic acid solution to the refluxing p-anisidine solution over a period of
30 minutes.

e Continue to reflux the reaction mixture for 4-6 hours.
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 After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to
a pH of approximately 3-4.

e The crude N-(4-methoxyphenyl)glycine will precipitate out of the solution.
o Collect the solid by vacuum filtration and wash with cold water.

o Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-
methoxyphenyl)glycine crystals.

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of N-(4-methoxyphenyl)glycine would follow a
standardized workflow involving crystal growth, X-ray diffraction data collection, and structure
solution and refinement.

Crystallization

Obtaining a single crystal of sufficient size and quality is the most critical and often the most
challenging step in X-ray crystallography.[2] For N-(4-methoxyphenyl)glycine, a common
technique would be slow evaporation from a suitable solvent or solvent mixture.

Protocol for Slow Evaporation:

o Prepare a saturated solution of purified N-(4-methoxyphenyl)glycine in a solvent in which it
has moderate solubility (e.g., ethanol, methanol, or an ethanol/water mixture).

o Gently warm the solution to ensure all the solid is dissolved.

« Filter the warm solution through a syringe filter (0.22 pm) into a clean crystallizing dish or a
small beaker.

o Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow
evaporation of the solvent.

e Place the container in a vibration-free environment at a constant, cool temperature.

» Monitor the container over several days to weeks for the formation of single crystals.
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X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a
goniometer head and placed in an intense beam of X-rays.[2][4]

Data Collection Parameters:

Parameter Typical Value/Setting

Single-crystal X-ray diffractometer (e.g., Bruker,
Instrument

Rigaku)

X-ray Source Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.54184 A)

Temperature 100 K or 293 K (cry.o—cooling is common to
reduce thermal motion)

Detector CCD or CMOS area detector

Data Collection Strategy w and @ scans

Exposure Time per Frame 10 - 60 seconds

Total Data Collection Time 2 - 8 hours

Structure Solution and Refinement

The collected diffraction data, which consists of a series of images of diffraction spots, is
processed to determine the unit cell dimensions and the intensities of the reflections.

Software:

o Data Integration and Scaling: Software provided by the diffractometer manufacturer (e.qg.,
APEX, CrysAlisPro).

e Structure Solution: Direct methods (e.g., SHELXT) or Patterson methods.
o Structure Refinement: Full-matrix least-squares on F? (e.g., SHELXL).

The initial model of the structure is refined by adjusting atomic positions, and thermal
parameters until the calculated diffraction pattern matches the observed pattern.
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Data Presentation (lllustrative)

As the specific crystal structure of N-(4-methoxyphenyl)glycine is not publicly available, the
following tables provide an illustrative example of the kind of quantitative data that would be
obtained from a successful crystal structure determination, based on typical values for similar

N-aryl glycine derivatives.

Table 1: lllustrative Crystal Data and Structure Refinement Parameters.
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Parameter lllustrative Value
Empirical formula CoH11NOs3
Formula weight 181.19
Temperature 100(2) K
Wavelength 0.71073 A

Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions

a=50-6.0A b=10.0-12.0A,c=8.0-9.0A

a=90° B =95-105° y = 90°

Volume 400 - 550 A3
z 4
Density (calculated) 1.3-1.5g/cm?

Absorption coefficient

0.10-0.12 mm~—?

F(000)

384

Crystal size

0.20 x 0.15 x 0.10 mm3

Theta range for data collection

2.0to 28.0°

Index ranges

-h<hs<h,-k<sks<k, -I<l<]

Reflections collected

> 5000

Independent reflections

> 1000 [R(int) = 0.03 - 0.05]

Completeness to theta = 25.242°

>99.0 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

>1000/0/>120

Goodness-of-fit on F2

10-11

Final R indices [I>2sigma(l)]

R1=0.03-0.05, wR2=0.08 -0.12
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R indices (all data) R1=0.04 -0.07, wR2 =0.09 - 0.15

Largest diff. peak and hole 0.2t0-0.2e.A-3

Table 2: lllustrative Selected Bond Lengths (A) and Angles (°).

Bond Length (A) Angle Angle (°)
C(methoxy)-O 1.35-1.37 C(aryl)-O-C(methyl) 117 -119
C(aryl)-N 1.40-1.43 C(aryl)-N-C(glycine) 120 - 125
N-C(glycine) 1.45-1.48 N-C(glycine)-C(O) 110-114
C(glycine)-C(O) 1.50-1.53 C(glycine)-C(0)-O(H) 115-118
C=0 1.20-1.22 C(glycine)-C(0)=0 122 - 125
C-O(H) 1.30 - 1.33 0=C-O(H) 120 - 123

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure
analysis of N-(4-methoxyphenyl)glycine.
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Fig. 1: Experimental workflow for synthesis and crystal structure analysis.
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Conclusion

This technical guide has detailed the necessary steps for the synthesis and comprehensive
crystal structure analysis of N-(4-methoxyphenyl)glycine. While the specific crystallographic
data for this compound is not currently available in public databases, the outlined protocols
provide a robust framework for researchers to pursue this investigation. A successful crystal
structure determination would provide invaluable insights into the molecular conformation,
intermolecular interactions, and solid-state packing of N-(4-methoxyphenyl)glycine, which are
critical for its application in pharmaceutical and materials science research. The illustrative data
presented herein serves as a guide for the expected outcomes of such an analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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